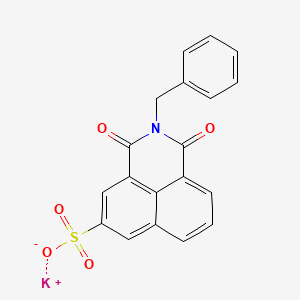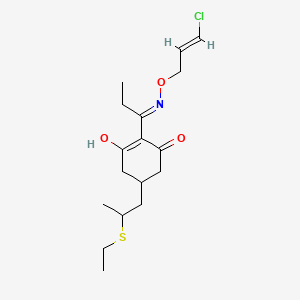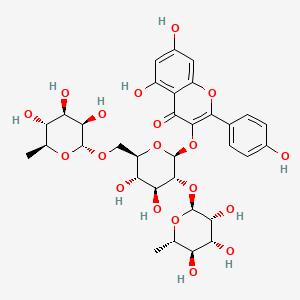
CP-466722
Übersicht
Beschreibung
CP-466722 is a potent and reversible inhibitor of the ataxia telangiectasia mutated (ATM) kinase. It is known for its high specificity, with an IC50 value of 0.41 μM, and does not inhibit phosphoinositide 3-kinase (PI3K) or other closely related PI3K-like protein kinase (PIKK) family members
Wissenschaftliche Forschungsanwendungen
CP-466722 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Cancer Research: this compound is used to study the role of ATM kinase in cancer cells and to develop potential cancer therapies.
DNA Damage Response: The compound is used to investigate the DNA damage response pathways and the role of ATM kinase in coordinating cell cycle progression with DNA repair.
Drug Development: this compound serves as a lead compound for the development of new ATM kinase inhibitors with improved potency and selectivity.
Wirkmechanismus
CP-466722 exerts its effects by selectively inhibiting the activity of ATM kinase. ATM kinase is a key regulator of the DNA damage response, and its inhibition leads to the disruption of cell cycle checkpoints and the accumulation of DNA damage . The compound binds to the active site of ATM kinase, preventing its phosphorylation and activation. This inhibition results in the suppression of downstream signaling pathways involved in DNA repair and cell cycle regulation .
Biochemische Analyse
Biochemical Properties
CP-466722 plays a significant role in biochemical reactions. It inhibits ATM-dependent phosphorylation and disrupts ATM function . The compound interacts with the ATM enzyme, a serine/threonine protein kinase that is critical in the cellular response to DNA double-strand breaks .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting ATM kinase activity induced by ionizing radiation (IR) . This inhibition can rapidly and completely reverse, potentially increasing the sensitivity of tumor cells to IR .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the ATM enzyme. It exerts its effects at the molecular level by inhibiting ATM-dependent phosphorylation . This results in the disruption of ATM function, which plays a crucial role in the cellular response to DNA damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and does not degrade rapidly . Long-term effects on cellular function observed in in vitro or in vivo studies include increased sensitivity to IR .
Metabolic Pathways
This compound is involved in the ATM signaling pathway, which is a critical pathway in the response to DNA damage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CP-466722 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinazoline core and subsequent functionalization to introduce the pyridine and triazole moieties. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally synthesized in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
CP-466722 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the quinazoline and triazole rings. These reactions are typically carried out under mild conditions to prevent degradation of the compound .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include organic solvents like DMSO, catalysts, and various nucleophiles for substitution reactions. The reactions are often conducted at room temperature or slightly elevated temperatures to optimize yield .
Major Products Formed
The major products formed from reactions involving this compound are typically derivatives with modified functional groups. These derivatives are used to study the structure-activity relationship and to develop more potent analogs for research purposes .
Vergleich Mit ähnlichen Verbindungen
CP-466722 is unique in its high specificity for ATM kinase and its reversible inhibition mechanism. Similar compounds include:
KU-55933: Another ATM kinase inhibitor with a similar mechanism of action but different chemical structure.
KU-60019: A more potent ATM kinase inhibitor with improved selectivity and efficacy compared to this compound.
These compounds share the common goal of targeting ATM kinase but differ in their chemical structures, potency, and selectivity profiles.
Eigenschaften
IUPAC Name |
2-(6,7-dimethoxyquinazolin-4-yl)-5-pyridin-2-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-25-13-7-10-12(8-14(13)26-2)20-9-21-16(10)24-17(18)22-15(23-24)11-5-3-4-6-19-11/h3-9H,1-2H3,(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBRKJBKDGCSCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3C(=NC(=N3)C4=CC=CC=N4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659313 | |
| Record name | 1-(6,7-Dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1080622-86-1 | |
| Record name | 1-(6,7-Dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1080622-86-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary mechanism of action for 1-(6,7-dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine (CP466722)?
A: CP466722 functions as a potent and reversible inhibitor of the Ataxia-telangiectasia mutated (ATM) kinase [, , ]. ATM is a critical regulator of cellular responses to DNA double-strand breaks (DSBs) []. Upon DSB formation, ATM is activated and phosphorylates downstream targets like p53, Chk2, BRCA1, and KAP1, ultimately influencing cell cycle progression and DNA repair processes [].
Q2: How does inhibition of ATM kinase by CP466722 affect cancer cells?
A: Inhibition of ATM kinase by CP466722 disrupts the DNA damage response pathway [, ]. This disruption has been shown to sensitize tumor cells to ionizing radiation, making them more susceptible to the cytotoxic effects of radiotherapy [, ].
Q3: Is CP466722 selective for ATM kinase?
A: While CP466722 was initially identified as an ATM kinase inhibitor, subsequent research using chemoproteomic profiling revealed that it also binds strongly to activin receptor-like kinase 2 (ALK2) []. This finding suggests that CP466722 may have a broader target profile than initially thought and could potentially be explored for therapeutic purposes in diseases involving ALK2, such as fibrodysplasia ossificans progressiva [].
Q4: What is the significance of the reversible nature of CP466722's inhibition of ATM kinase?
A: The reversibility of CP466722's inhibitory action on ATM kinase is a significant advantage. It allows researchers to study the dynamic nature of ATM kinase activity and its downstream effects []. This characteristic also suggests that transient inhibition of ATM kinase by CP466722 might be sufficient to enhance the therapeutic efficacy of radiotherapy [].
Q5: How does CP466722 affect glucose transport?
A: Studies have indicated that CP466722 can reduce glucose transport, specifically the transport mediated by glucose transporter 1 (GLUT1) []. This effect is linked to ATM's role in regulating GLUT1 localization and trafficking through phosphorylation of the GLUT1 S490 site [, ]. Inhibiting ATM with CP466722 diminishes cell surface GLUT1 and reduces glucose transport in muscle cells [].
Q6: Are there any potential biomarkers for predicting the efficacy of CP466722?
A: While specific biomarkers for CP466722 efficacy haven't been definitively established, research suggests that ATM activation itself could serve as a potential biomarker for radiation exposure and might correlate with treatment response []. Further investigation into specific downstream targets of ATM or other molecules involved in the DNA damage response pathway could reveal more precise biomarkers for predicting CP466722's effectiveness.
Q7: Has CP466722 been tested in clinical trials?
A: While CP466722 has shown promise in preclinical studies, it has not yet progressed to clinical trials []. More research is needed to determine its safety, efficacy, and potential clinical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![c[L-Phe-D-pro-L-Phe-L-trp]](/img/structure/B606706.png)

![7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B606710.png)



